molecular formula C10H11IO4 B427186 4-Ethoxy-3-iodo-5-methoxybenzoic acid CAS No. 723245-43-0

4-Ethoxy-3-iodo-5-methoxybenzoic acid

Cat. No.: B427186
CAS No.: 723245-43-0
M. Wt: 322.1g/mol
InChI Key: DSJLSGZETAPGOU-UHFFFAOYSA-N
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Description

4-Ethoxy-3-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11IO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, iodo, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-iodo-5-methoxybenzoic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable catalyst.

    Ethoxylation: The ethoxy group can be introduced through a similar nucleophilic substitution reaction using ethanol.

These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-iodo-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the carboxylic acid group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while oxidation can yield quinones.

Scientific Research Applications

4-Ethoxy-3-iodo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-iodo-5-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzoic acid: Lacks the iodine and methoxy substituents.

    3-Iodo-4-methoxybenzoic acid: Lacks the ethoxy substituent.

    5-Methoxybenzoic acid: Lacks the iodine and ethoxy substituents.

Uniqueness

4-Ethoxy-3-iodo-5-methoxybenzoic acid is unique due to the combination of ethoxy, iodo, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Ethoxy-3-iodo-5-methoxybenzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10H11IO4
  • Molecular Weight : 306.10 g/mol
  • CAS Number : 384857-33-4

The synthesis of this compound typically involves the iodination of 4-ethoxy-5-methoxybenzoic acid through electrophilic aromatic substitution. Common reagents include iodine and oxidizing agents such as hydrogen peroxide or sodium hypochlorite, often conducted in organic solvents like acetic acid or dichloromethane under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing the efficacy of various iodinated benzoic acids, this compound demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. As an electrophile, it can react with nucleophilic sites in proteins and nucleic acids, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Disruption of Cellular Processes : By altering signaling pathways, it can induce stress responses in cells, leading to programmed cell death (apoptosis) in cancer cells .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various iodinated compounds, including this compound. The results indicated that this compound had a lower MIC against MRSA compared to traditional antibiotics like vancomycin. This finding underscores its potential as a new class of antimicrobial agents .

Study on Anticancer Effects

In a cellular model using human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed that the compound induced G1 phase arrest in the cell cycle, highlighting its potential as an anticancer therapeutic .

Data Summary

Property Value
Molecular FormulaC10H11IO4
Molecular Weight306.10 g/mol
CAS Number384857-33-4
Antimicrobial Activity (MIC)Comparable to established antibiotics
Anticancer ActivityInduces apoptosis; G1 arrest

Properties

IUPAC Name

4-ethoxy-3-iodo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLSGZETAPGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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